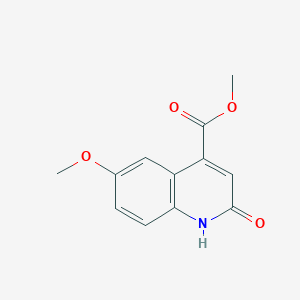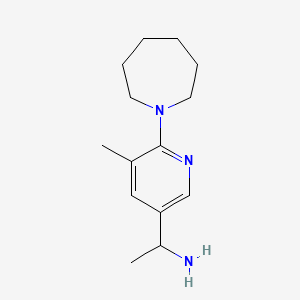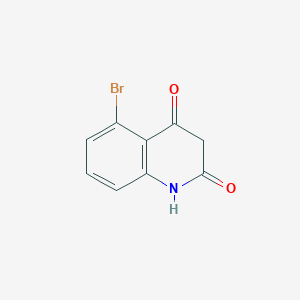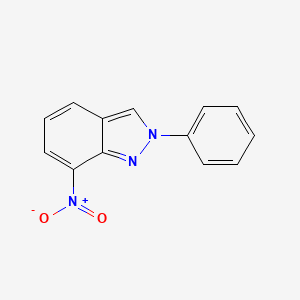
N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is known for its unique structure, which includes a chroman ring system substituted with an amino group and an acetamide group. The chroman ring system is a bicyclic structure that is commonly found in various natural and synthetic compounds with significant biological activities .
Preparation Methods
The synthesis of N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide typically involves the reaction of 4-amino-2,2-dimethylchroman-6-ol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the acetamide derivative by the action of ammonia or an amine . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetamide group to an amine group, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the chroman ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Scientific Research Applications
N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide involves its interaction with various molecular targets and pathways. The chroman ring system is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . Additionally, the acetamide group can participate in various biochemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
N-(4-Amino-2,2-dimethylchroman-6-YL)acetamide can be compared with other similar compounds, such as:
Chroman-4-one: This compound has a similar chroman ring system but lacks the amino and acetamide groups.
2-Amino-4H-chromene: This compound has an amino group but differs in the ring structure and substitution pattern.
6-Hydroxychroman-4-one: This compound has a hydroxyl group instead of an amino group and is studied for its antioxidant and anti-inflammatory activities.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(4-amino-2,2-dimethyl-3,4-dihydrochromen-6-yl)acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(16)15-9-4-5-12-10(6-9)11(14)7-13(2,3)17-12/h4-6,11H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
UVAJMYCFIMEHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(CC2N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)







![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)

![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)



